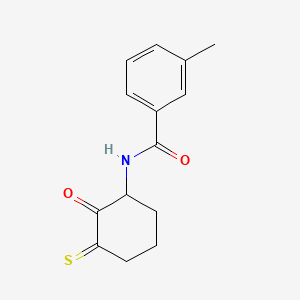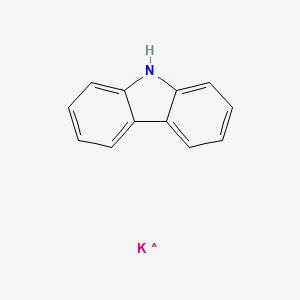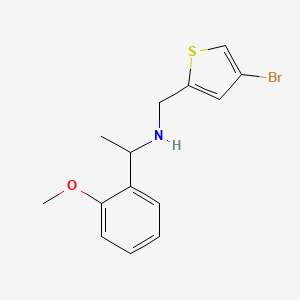
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a cyclopentyl group attached to the tetrazole ring, which is further connected to a propanenitrile group via a sulfur atom. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol compound under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Nitrile Introduction: Finally, the propanenitrile group is introduced by reacting the thioether intermediate with a suitable alkylating agent, such as bromoacetonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
科学的研究の応用
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are often explored for their potential as bioactive molecules. This compound may serve as a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Tetrazoles are used in the development of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Organic Synthesis:
作用機序
The mechanism of action of 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile depends on its specific application. In medicinal chemistry, tetrazole derivatives often act as bioisosteres of carboxylic acids, mimicking their biological activity. The tetrazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrile groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanoic acid
- 2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanamide
Uniqueness
2-((1-Cyclopentyl-1h-tetrazol-5-yl)thio)propanenitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. The cyclopentyl group adds steric bulk, potentially enhancing the compound’s stability and bioactivity compared to its analogs.
特性
分子式 |
C9H13N5S |
|---|---|
分子量 |
223.30 g/mol |
IUPAC名 |
2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H13N5S/c1-7(6-10)15-9-11-12-13-14(9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChIキー |
HHQVIQBXQVBXTD-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)SC1=NN=NN1C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)


![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)





